3-Methoxy-5-[(2-methylpropoxy)methyl]aniline 3-Methoxy-5-[(2-methylpropoxy)methyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17722302
InChI: InChI=1S/C12H19NO2/c1-9(2)7-15-8-10-4-11(13)6-12(5-10)14-3/h4-6,9H,7-8,13H2,1-3H3
SMILES:
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

3-Methoxy-5-[(2-methylpropoxy)methyl]aniline

CAS No.:

Cat. No.: VC17722302

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-5-[(2-methylpropoxy)methyl]aniline -

Specification

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name 3-methoxy-5-(2-methylpropoxymethyl)aniline
Standard InChI InChI=1S/C12H19NO2/c1-9(2)7-15-8-10-4-11(13)6-12(5-10)14-3/h4-6,9H,7-8,13H2,1-3H3
Standard InChI Key BWVAPGWWHYEBOJ-UHFFFAOYSA-N
Canonical SMILES CC(C)COCC1=CC(=CC(=C1)OC)N

Introduction

Chemical Structure and Properties

Molecular Configuration

The compound’s IUPAC name, 3-methoxy-5-(2-methylpropoxymethyl)aniline, reflects its substitution pattern:

  • A methoxy group (-OCH₃) at the 3-position

  • A 2-methylpropoxymethyl chain (-CH₂-O-CH₂-CH(CH₃)₂) at the 5-position

  • A primary amine group (-NH₂) at the 1-position

The branched alkoxy chain introduces steric hindrance, influencing reactivity and solubility. The canonical SMILES representation, CC(C)COCC1=CC(=CC(=C1)OC)N, encodes this topology . X-ray crystallography or computational modeling would further elucidate its three-dimensional conformation, though such data remain unpublished .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO₂
Molecular Weight209.28 g/mol
Boiling PointNot reported-
Melting PointNot reported-
LogP (Partition Coefficient)Estimated 2.1–2.5 (Predicted)

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves:

  • Alkylation of 3-methoxy-5-hydroxyaniline with 2-methylpropyl bromide in the presence of a base (e.g., K₂CO₃).

  • Nucleophilic substitution reactions using benzyl halides or alcohols under catalytic conditions.

A representative reaction scheme:

3-Methoxy-5-hydroxyaniline+2-Methylpropyl bromideBase3-Methoxy-5-[(2-methylpropoxy)methyl]aniline+HBr\text{3-Methoxy-5-hydroxyaniline} + \text{2-Methylpropyl bromide} \xrightarrow{\text{Base}} \text{3-Methoxy-5-[(2-methylpropoxy)methyl]aniline} + \text{HBr}

Yields depend on solvent polarity, temperature, and catalyst selection. For instance, dimethylformamide (DMF) at 80°C improves alkylation efficiency compared to toluene.

Optimization Techniques

  • Catalyst Screening: Palladium-based catalysts enhance selectivity for the desired product.

  • Purification Methods: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Precaution CodePhrase
P261Avoid breathing dust/fume
P280Wear protective gloves/eye protection
P305+P351+P338IF IN EYES: Rinse cautiously with water

Comparative Analysis with Related Aniline Derivatives

Structural Analogues

  • o-Toluidine (2-methylaniline): Lacks alkoxy groups; exhibits higher carcinogenicity .

  • 3-Methoxyaniline: Simpler structure with no propoxymethyl chain; lower bioactivity.

Functional Differences

The branched propoxy group in 3-Methoxy-5-[(2-methylpropoxy)methyl]aniline confers:

  • Enhanced solubility in nonpolar solvents vs. o-toluidine

  • Reduced acute toxicity compared to non-alkoxylated anilines

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